molecular formula C17H22N2O2S B11038572 N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide

N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide

Cat. No.: B11038572
M. Wt: 318.4 g/mol
InChI Key: WAJXCAKTLUJXNW-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide (IUPAC name: N-(2-methylcyclohexyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide) is a benzothiazole-derived propanamide compound. Its molecular formula is C₁₇H₂₂N₂O₂S (molecular weight: 318.44 g/mol), featuring a 2-methylcyclohexyl group attached to the amide nitrogen and a 2-oxo-benzothiazole moiety linked via a propanamide chain .

This compound is categorized as a screening compound (ChemDiv ID: C489-0247F) and is utilized in early-stage drug discovery for target validation or high-throughput assays.

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N-(2-methylcyclohexyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C17H22N2O2S/c1-12-6-2-3-7-13(12)18-16(20)10-11-19-14-8-4-5-9-15(14)22-17(19)21/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3,(H,18,20)

InChI Key

WAJXCAKTLUJXNW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)CCN2C3=CC=CC=C3SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carbonyl compound, such as an aldehyde or ketone, under acidic conditions.

    Attachment of the Propanamide Group: The benzothiazole derivative is then reacted with a suitable propanamide precursor, such as 3-bromopropanamide, in the presence of a base like potassium carbonate to form the desired product.

    Introduction of the Cyclohexyl Group: Finally, the cyclohexyl group is introduced via a nucleophilic substitution reaction using 2-methylcyclohexylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound may exhibit biological activity due to the presence of the benzothiazole moiety, which is known for its pharmacological properties. It could be investigated for potential antimicrobial, antifungal, or anticancer activities.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The benzothiazole ring system is a common scaffold in drug design, and modifications of this compound could lead to new pharmaceuticals.

Industry

In the industrial sector, N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzothiazole moiety could play a key role in binding to biological targets, while the cyclohexyl and propanamide groups might influence the compound’s pharmacokinetics and bioavailability.

Comparison with Similar Compounds

Research Findings and Limitations

  • Antimicrobial Potential: While hydrazinyl-propanamide analogues (e.g., ) show antimicrobial activity via metal complexation, the target compound’s lack of a hydrazine or thiol group limits direct comparison.
  • Antioxidant Activity : Hydroxamic acids (e.g., ) exhibit stronger radical-scavenging capabilities due to their N–OH group, a feature absent in the target compound.
  • Synthetic Accessibility : The target compound’s synthesis involves multi-step coupling of benzothiazole precursors, which is more complex than the one-step reactions used for simpler propanamides .

Biological Activity

N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds related to N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide. For instance, derivatives of thiazolidinones have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL, indicating potent activity compared to standard antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Sensitive Bacteria
Compound 80.004 - 0.030.008 - 0.06Enterobacter cloacae
Compound 110.0110.20Staphylococcus aureus
Compound 120.0150.30Escherichia coli

The mechanism of action for compounds similar to N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide often involves the inhibition of bacterial cell wall synthesis and disruption of essential metabolic pathways. For example, docking studies have suggested that these compounds may inhibit MurB, an enzyme critical for peptidoglycan synthesis in bacteria, thereby exerting their antibacterial effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications in the molecular structure significantly influence the biological activity of thiazolidinone derivatives. The presence of specific substituents on the nitrogen atom or variations in the thiazolidinone core can enhance or diminish antimicrobial efficacy.

Key Findings from SAR Studies

  • Substituents : The introduction of hydrophobic groups increases membrane permeability, enhancing antibacterial activity.
  • Core Structure : Variations in the thiazolidinone ring can lead to changes in target specificity and potency against different bacterial strains.

Case Study 1: Efficacy Against Multidrug-Resistant Strains

A study investigated the effectiveness of N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide against multidrug-resistant strains of bacteria. Results indicated that the compound exhibited significant antibacterial action, particularly against resistant strains of E. coli and Klebsiella pneumoniae, with MIC values lower than those observed for conventional antibiotics .

Case Study 2: Cytotoxicity Assessment

Cytotoxicity studies conducted using MTT assays on normal MRC5 cells demonstrated that while exhibiting antibacterial properties, N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide maintained a favorable safety profile with low cytotoxic effects at therapeutic concentrations .

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